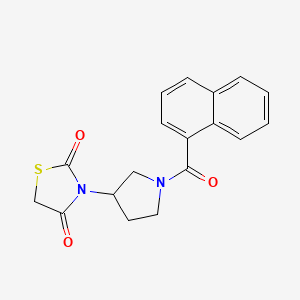

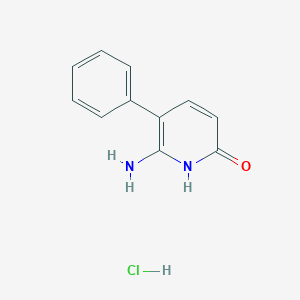

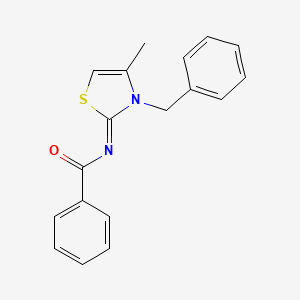

N-环庚基-2-(2-(3-环戊基脲基)噻唑-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amines with other chemical reagents to form a key precursor, which is then used to synthesize different heterocyclic derivatives. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a cyanoacetamide derivative that served as a precursor for various heterocyclic compounds . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods highlight the importance of regioselective attacks and cyclization in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was determined using single crystal X-ray crystallography, and the compound was found to form specific hydrogen bonds in its crystal packing . Another compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was characterized and its crystal structure was elucidated, showing that it crystallizes in the monoclinic space group with specific unit cell dimensions .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through various analyses, including Fukui function analysis and electrophilicity-based charge transfer (ECT) method. These analyses help in understanding the interactions between the compound and DNA bases, indicating whether the compound acts as an electron donor or acceptor . For example, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was shown to transfer electrons from adenine, treating it as the electron donor, while the compound itself acted as the electron acceptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their thermodynamic properties, can be calculated at different temperatures to understand their stability and reactivity. The stability arising from hyperconjugative interactions and charge delocalization can be analyzed using natural bond orbital (NBO) analysis . Additionally, the antimicrobial and antitumor activities of these compounds are often evaluated to determine their potential as therapeutic agents. For instance, various synthesized heterocyclic compounds showed high inhibitory effects against human cancer cell lines , and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide exhibited significant antioxidant and antimicrobial properties .

科学研究应用

合成和表征

N-环庚基-2-(2-(3-环戊基脲基)噻唑-4-基)乙酰胺是一种化合物,可以通过涉及噻唑衍生物的各种化学反应合成。例如,相关噻唑化合物的合成可以涉及1,3-偶极环加成反应,这些反应在超声辐照的作用下得以促进,从而显著缩短反应时间并提高产率。这些反应通常使用t-BuOH/H2O作为反应溶剂,CuSO4·5H2O/抗坏血酸钠作为催化剂,产生具有良好抗微生物活性的1,4-二取代1,2,3-三唑化合物(Rezki, 2016)(Rezki, 2016)。

抗微生物和抗癌活性

与N-环庚基-2-(2-(3-环戊基脲基)噻唑-4-基)乙酰胺相关的化合物已被合成并评估其生物活性,包括抗微生物和抗癌潜力。例如,含有磺胺基团的新杂环化合物表现出对各种细菌和真菌菌株的良好抗微生物效果(Darwish等,2014)(Darwish et al., 2014)。此外,一些噻唑衍生物显示出对各种癌细胞系,包括A549人类肺腺癌细胞的显著抗癌活性,表明它们具有作为治疗药物的潜力(Evren等,2019)(Evren et al., 2019)。

化学性质和应用

噻唑衍生物的化学性质,包括结构与N-环庚基-2-(2-(3-环戊基脲基)噻唑-4-基)乙酰胺类似的化合物,已被广泛研究。这些化合物以其多功能应用而闻名,特别是在制药合成中,由于其显著的生物活性。这些化合物的结构-活性关系(SAR)研究为它们在治疗传染病和癌症方面的潜在应用提供了见解(Abu-Melha, 2021)(Abu-Melha, 2021)。

未来方向

The future directions for research on “N-cycloheptyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide” and other thiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new drugs and biologically active agents .

属性

IUPAC Name |

N-cycloheptyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2S/c23-16(19-13-7-3-1-2-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-6-10-14/h12-14H,1-11H2,(H,19,23)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGOWQLMHBSIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

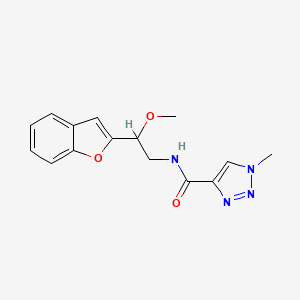

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)

![5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2519996.png)

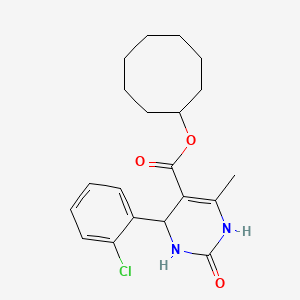

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)

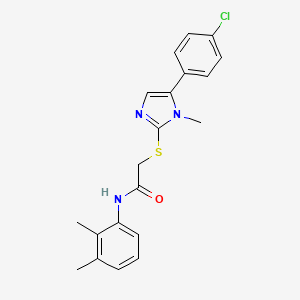

![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)

![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2520010.png)